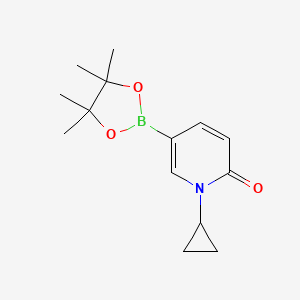
6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) and can be categorized as primary, secondary, or tertiary . The compound you mentioned seems to be a complex amine, likely used in specific scientific research or industry.
Synthesis Analysis
Amines can be synthesized through various methods. One common method is the reaction of ammonia with alkyl halides . Another method involves the Gabriel synthesis, which starts with the deprotonation of phthalimide by a base such as potassium hydroxide .Molecular Structure Analysis
Amines have a trigonal pyramidal shape around the nitrogen atom. The nitrogen atom in an amine is sp3 hybridized, meaning it has four sigma bonds and one lone pair of electrons .Chemical Reactions Analysis
Amines can undergo a variety of reactions due to their nucleophilic nature. They can react with carbonyl compounds like aldehydes or ketones to form imines or enamines . They can also react with acid chlorides to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of amines can vary widely. They are generally polar and can participate in hydrogen bonding, which affects their boiling points and solubility .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13;/h4-6H,1-3,7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZPLJVBAPSYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CN)C(=O)C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl (1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.02,6.08,10]undecane-4-carboxylate](/img/structure/B2882884.png)

![N-cyclohexyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2882886.png)

![5-[(4-methylphenyl)methyl]-2H-tetrazole](/img/structure/B2882889.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2882890.png)
![6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![1-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-benzylcyclobutanecarboxamide](/img/structure/B2882894.png)
